

The Discovery and Characterization of BAY-5094: A Covalent PPARG Inverse-Agonist

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **BAY-5094**, a novel, orally bioavailable, covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). **BAY-5094** belongs to a series of 4-chloro-6-fluoroisophthalamides designed to modulate the activity of PPARG, a ligand-activated transcription factor implicated in various physiological and pathological processes, including inflammation, metabolism, and cancer. This guide details the discovery, mechanism of action, and preclinical characterization of **BAY-5094**, presenting key quantitative data, experimental protocols, and visual representations of its biological context and development workflow.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have been clinically utilized, the therapeutic potential of inverse-agonists, which repress PPARG activity, is an emerging area of research, particularly in diseases driven by PPARG hyperactivation, such as certain cancers.[1] The development of potent and selective PPARG inverse-agonists with favorable in vivo properties has been a significant challenge.[1] This whitepaper focuses on **BAY-5094**, a compound identified through a dedicated discovery effort to address this need.



Discovery of BAY-5094

BAY-5094 emerged from a structure-based drug design and optimization program aimed at identifying covalent PPARG inverse-agonists with improved oral bioavailability and in vivo activity. The discovery process involved the screening of a chemical library, followed by medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. **BAY-5094** is part of a series of 4-chloro-6-fluoroisophthalamides that were characterized for their ability to covalently bind to a specific cysteine residue within the PPARG ligand-binding domain (LBD).[1]

Chemical Structure

• Compound: BAY-5094

Chemical Formula: C25H22ClF3N2O3[2][3]

Molecular Weight: 490.91 g/mol [2][3]

• IUPAC Name: 4-chloro-N1-(3,4-difluorobenzyl)-6-fluoro-N3-(4-(2-hydroxypropan-2-yl)-2-methylphenyl)isophthalamide[3]

Mechanism of Action

BAY-5094 functions as a covalent inverse-agonist of PPARG. Its mechanism of action involves the following key steps:

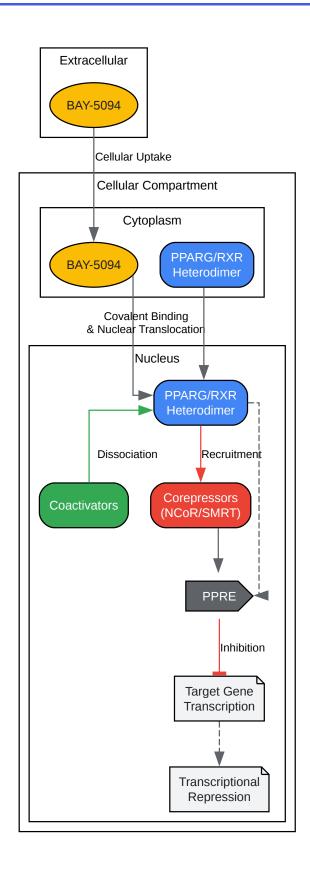
- Binding to the Ligand-Binding Pocket: BAY-5094 initially binds non-covalently to the ligandbinding pocket of the PPARG LBD.
- Covalent Bond Formation: Subsequently, it forms a covalent bond with a reactive cysteine residue (Cys285 in human PPARG) located in a unique position within the LBD. This covalent interaction is achieved through a nucleophilic aromatic substitution (SNAr) mechanism.[1]
- Conformational Change and Corepressor Recruitment: The covalent binding of BAY-5094
 induces a conformational change in the PPARG protein. This altered conformation promotes
 the dissociation of coactivator proteins and facilitates the recruitment of corepressor
 complexes (e.g., NCoR1/SMRT).



Transcriptional Repression: The PPARG-corepressor complex binds to Peroxisome
 Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to
 the repression of their transcription.[1]

Signaling Pathway Diagram





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Caption: Mechanism of action of **BAY-5094** as a PPARG inverse-agonist.



Quantitative Data Summary

The preclinical characterization of **BAY-5094** generated significant quantitative data, which is summarized in the tables below.

Table 1: In Vitro Activity

Parameter	Assay Type	Value
PPARG Binding Affinity (Ki)	Radioligand Binding Assay	Data not publicly available
PPARG Functional Activity (IC50)	Co-repressor Recruitment Assay	Data not publicly available
Cellular Potency (EC50)	Target Gene Expression Assay (e.g., FABP4)	Data not publicly available
Selectivity	Nuclear Receptor Panel	High selectivity for PPARG over other nuclear receptors[1]

Table 2: Pharmacokinetic Properties (Rodent Model)

Parameter	Route of Administration	Value
Oral Bioavailability (F%)	Oral	Good[1]
Half-life (t1/2)	Intravenous/Oral	Data not publicly available
Clearance (CL)	Intravenous	Data not publicly available
Volume of Distribution (Vdss)	Intravenous	Data not publicly available

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **BAY-5094** are provided below.

PPARG Co-repressor Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the PPARG LBD and a co-repressor peptide.



Reagents:

- Glutathione-S-transferase (GST)-tagged human PPARG LBD
- Biotinylated co-repressor peptide (e.g., from NCoR1)
- Europium-labeled anti-GST antibody
- Streptavidin-conjugated acceptor beads
- Assay buffer (e.g., PBS with 0.1% BSA)
- Test compound (BAY-5094) and controls

Procedure:

- Add GST-PPARG LBD, biotinylated co-repressor peptide, and the test compound to a microplate well.
- Incubate at room temperature to allow for binding.
- Add the europium-labeled anti-GST antibody and streptavidin-conjugated acceptor beads.
- Incubate in the dark to allow for the formation of the proximity-based assay complex.
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the signal indicates the recruitment of the co-repressor peptide to the PPARG LBD.
- Calculate IC50 values from the dose-response curves.

Cellular Target Gene Expression Assay

This assay quantifies the effect of **BAY-5094** on the expression of PPARG target genes in a cellular context.

• Cell Line: A cell line endogenously expressing PPARG (e.g., a human bladder cancer cell line).



Reagents:

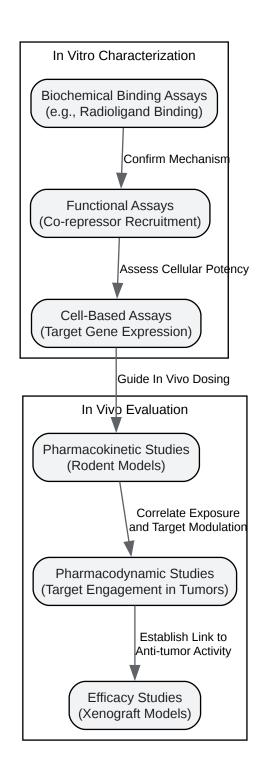
- Cell culture medium and supplements
- Test compound (BAY-5094)
- RNA extraction kit
- Reverse transcription reagents
- Quantitative PCR (qPCR) primers for a PPARG target gene (e.g., FABP4) and a housekeeping gene.
- qPCR master mix

Procedure:

- Seed cells in a multi-well plate and allow them to adhere.
- Treat the cells with various concentrations of BAY-5094 or vehicle control for a specified time (e.g., 24 hours).
- Harvest the cells and extract total RNA.
- Synthesize cDNA from the extracted RNA using reverse transcriptase.
- Perform qPCR to quantify the relative expression levels of the target gene, normalized to the housekeeping gene.
- Determine the EC50 value from the dose-response curve of target gene repression.

Experimental Workflow Diagram





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Caption: Preclinical characterization workflow for **BAY-5094**.

In Vivo Characterization



The in vivo properties of **BAY-5094** were assessed in preclinical animal models to evaluate its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

Pharmacokinetics

Studies in rodents demonstrated that **BAY-5094** possesses good oral bioavailability, a key objective of the discovery program.[1] This allows for convenient oral dosing in preclinical and potentially clinical settings.

Pharmacodynamics

In vivo pharmacodynamic studies confirmed that oral administration of **BAY-5094** leads to the regulation of PPARG target gene expression in tumor xenografts, demonstrating target engagement in a relevant in vivo setting.[1]

Efficacy

In preclinical models of luminal bladder cancer, treatment with **BAY-5094** resulted in significant anti-tumor activity, providing in vivo proof-of-concept for the therapeutic hypothesis of PPARG inverse-agonism in this indication.

Conclusion

BAY-5094 is a potent, selective, and orally bioavailable covalent inverse-agonist of PPARG. Its discovery and characterization represent a significant advancement in the development of modulators for this important nuclear receptor. The preclinical data for **BAY-5094**, including its clear mechanism of action, favorable pharmacokinetic profile, and in vivo efficacy, establish it as a valuable tool for further investigating the biology of PPARG and as a potential therapeutic candidate for diseases driven by PPARG hyperactivation.

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References



- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
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